molecular formula C8H7ClN4 B13444446 2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine

2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine

Cat. No.: B13444446
M. Wt: 194.62 g/mol
InChI Key: JASWREKIOGHBHE-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methylimidazole under specific conditions. One common method includes:

    Reagents: 2-chloropyrazine, 2-methylimidazole

    Solvent: Dimethylformamide (DMF) or another suitable polar aprotic solvent

    Catalyst: Potassium carbonate (K2CO3) or another suitable base

    Conditions: Heating the reaction mixture to a temperature range of 100-150°C for several hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling Reactions: Palladium catalysts (Pd/C), ligands such as triphenylphosphine (PPh3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazine derivative.

Scientific Research Applications

2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(1H-imidazol-1-yl)pyrazine
  • 2-Chloro-3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrazine
  • 2-Chloro-3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)pyrazine

Uniqueness

2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine is unique due to the presence of both pyrazine and imidazole rings, which confer specific chemical properties and reactivity. This dual-ring structure makes it a versatile building block for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-3-(2-methylimidazol-1-yl)pyrazine

InChI

InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-7(9)11-2-3-12-8/h2-5H,1H3

InChI Key

JASWREKIOGHBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=CN=C2Cl

Origin of Product

United States

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